molecular formula C9H13NO B1584289 3-(2-Aminophenyl)propan-1-ol CAS No. 57591-47-6

3-(2-Aminophenyl)propan-1-ol

Cat. No. B1584289
CAS RN: 57591-47-6
M. Wt: 151.21 g/mol
InChI Key: DXAZQYFSQMFTIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2-Aminophenyl)propan-1-ol” is an organic compound . It belongs to the class of organic compounds known as 3-alkylindoles . The compound has a molecular weight of 151.21 .


Synthesis Analysis

The synthesis of “3-(2-Aminophenyl)propan-1-ol” involves laboratory chemicals and is used in the manufacture of chemical compounds . The compound can undergo condensation with 5-nitrosalicylaldehyde to form a new chiral Schiff base .


Molecular Structure Analysis

The molecular formula of “3-(2-Aminophenyl)propan-1-ol” is C9H13NO . The InChI code is 1S/C9H13NO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7,10H2 .


Physical And Chemical Properties Analysis

“3-(2-Aminophenyl)propan-1-ol” is a powder at room temperature . It has a melting point of 63-65 degrees Celsius .

Scientific Research Applications

Photophysical Properties for Biomarker Development

3-(2-Aminophenyl)propan-1-ol derivatives have been explored for their photophysical properties, particularly in the development of fluorescent biomarkers. A study assessed the toxic effects of such compounds in various biological models, suggesting their potential for safe use as fluorescent markers in biodiesel quality monitoring. This research demonstrates the environmental and industrial relevance of these compounds (Pelizaro et al., 2019).

Corrosion Inhibition in Industrial Applications

Tertiary amines like 3-(2-Aminophenyl)propan-1-ol have been synthesized for their potential as corrosion inhibitors. Their application in protecting carbon steel from corrosion, particularly in industrial settings, has been a focus. This includes exploring their inhibitive performance through various electrochemical and gravimetric methods, indicating significant potential for industrial applications (Gao, Liang, & Wang, 2007).

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

Compounds related to 3-(2-Aminophenyl)propan-1-ol have been synthesized and studied for their cardioselective properties as beta-adrenoceptor blocking agents. These studies involve comparing the affinity to beta-1 and beta-2 adrenoceptors, indicating potential therapeutic applications in cardiovascular diseases (Rzeszotarski et al., 1979).

Catalytic Transformation in Chemical Synthesis

The transformation of 1-(2-Aminophenyl)propan-2-ol in catalytic processes has been studied, particularly at high temperatures and under argon pressure using various catalysts. This research contributes to understanding the synthesis pathways for producing compounds like 2-methylindoline, which has broad implications in chemical manufacturing (Bernas et al., 2015).

Safety And Hazards

The compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-(2-aminophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAZQYFSQMFTIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277617
Record name 3-(2-aminophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminophenyl)propan-1-ol

CAS RN

57591-47-6
Record name 3-(2-aminophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 3-(2-nitrophenyl)acrylate (1.11 g) in diethyl ether (30 mL) was added a 1M diisobutylaluminum hydride solution in hexane (15.0 mL) under ice cooling. After stirring the solution under ice cooling for 1 hour, diethyl ether, water (0.6 mL) and a 15% aqueous sodium hydroxide solution (0.6 mL) were added thereto. The solution was stirred at room temperature for 15 minutes. Water (1.8 mL) was then added and the solution was stirred at room temperature for 15 minutes. Anhydrous magnesium sulfate was added to the solution and filtered. The filtrate was concentrated under reduced pressure. To a solution of the resulting residue in ethanol (50 mL) was added 10% palladium-carbon (200 mg). The mixture was stirred at room temperature under hydrogen atmosphere for 89 hours. The catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The resulting residue was purified by column chromatography (silica gel, hexane:ethyl acetate=1:2) to give the title compound (660 mg).
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0.6 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.8 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Aminophenyl)propan-1-ol
Reactant of Route 2
3-(2-Aminophenyl)propan-1-ol
Reactant of Route 3
3-(2-Aminophenyl)propan-1-ol
Reactant of Route 4
3-(2-Aminophenyl)propan-1-ol
Reactant of Route 5
Reactant of Route 5
3-(2-Aminophenyl)propan-1-ol
Reactant of Route 6
Reactant of Route 6
3-(2-Aminophenyl)propan-1-ol

Citations

For This Compound
8
Citations
G Chelucci, A Porcheddu - The Chemical Record, 2017 - Wiley Online Library
Efficient ruthenium‐, rhodium‐, palladium‐, copper‐ and iridium‐catalysed methodologies have been recently developed for the synthesis of quinolines by the reaction of 2‐…
Number of citations: 44 onlinelibrary.wiley.com
D Pingen, C Müller, D Vogt - Hydrogen Shuttling as a Tool in the Catalytic … - pure.tue.nl
Amines and amides are valuable and versatile building blocks for various pharmaceuticals and fine chemicals. Much interest has been addressed to the direct catalytic synthesis of this …
Number of citations: 3 pure.tue.nl
MJ Islam, K Matsuo, HM Menezes… - Organic & …, 2019 - pubs.rsc.org
Linear motor proteins including kinesin and myosin are promising biomaterials for developing nano-devices. Photoswitchable substrates of these biomotors can be used to optically …
Number of citations: 10 pubs.rsc.org
MJ Islam - 2019 - eprints.lib.hokudai.ac.jp
In the bottom-up approach to build up the functional nano-system, biomolecular motors including kinesin and myosin should be attractive biomaterials. To afford the precise …
Number of citations: 5 eprints.lib.hokudai.ac.jp
JF Bonfanti, C Meyer, F Doublet, J Fortin… - Journal of medicinal …, 2008 - ACS Publications
A preceding paper (Bonfanti et al. J. Med Chem. 2007, 50, 4572−4584) reported the optimization of the pharmacokinetic profile of substituted benzimidazoles by reducing their tissue …
Number of citations: 118 pubs.acs.org
Y Endo, M Ohno, M Hirano, A Itai… - Journal of the American …, 1996 - ACS Publications
Tumor-promoter teleocidins and their active congeners (indolactams) are known to exist in an equilibrium between at least two conformational states in solution, the twist and sofa form, …
Number of citations: 130 pubs.acs.org
BP Babu, Y Endo, JE Bäckvall - Chemistry–A European …, 2012 - Wiley Online Library
The right path: N-Protected amino alcohols undergo aerobic and biomimetic oxidation to the corresponding lactams in the presence of a ruthenium catalyst and a combination of electron…
V Zubar, A Brzozowska, J Sklyaruk, M Rueping - Organometallics, 2022 - ACS Publications
A new manganese catalyzed heterocyclization of aminoalcohols has been accomplished. A wide range of heterocycles were synthesized, including 1,2,3,4-tetrahydroquinolines, …
Number of citations: 5 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.